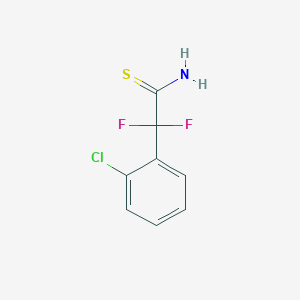![molecular formula C12H19FO2 B13155217 2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid](/img/structure/B13155217.png)
2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2-{spiro[45]decan-8-yl}acetic acid is a synthetic organic compound with the molecular formula C₁₂H₁₉FO₂ It is characterized by the presence of a spirocyclic structure, which is a unique feature that can influence its chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic structure is formed through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and reaction conditions to ensure the correct formation of the spirocyclic ring.
Introduction of the Fluoro Group: The fluoro group is introduced through a fluorination reaction. This step may involve the use of reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Acetylation: The final step involves the introduction of the acetic acid moiety through an acetylation reaction. This step typically requires the use of acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
While the compound is primarily used for research purposes, industrial production methods would likely involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: Used in the development of new materials or as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid involves its interaction with specific molecular targets. The spirocyclic structure and the presence of the fluoro group can influence its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{spiro[4.5]decan-8-yl}acetic acid: Lacks the fluoro group, which can affect its reactivity and biological activity.
2-Fluoro-2-{spiro[4.5]decan-8-yl}propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
Uniqueness
2-Fluoro-2-{spiro[45]decan-8-yl}acetic acid is unique due to the combination of its spirocyclic structure and the presence of the fluoro group
Eigenschaften
Molekularformel |
C12H19FO2 |
|---|---|
Molekulargewicht |
214.28 g/mol |
IUPAC-Name |
2-fluoro-2-spiro[4.5]decan-8-ylacetic acid |
InChI |
InChI=1S/C12H19FO2/c13-10(11(14)15)9-3-7-12(8-4-9)5-1-2-6-12/h9-10H,1-8H2,(H,14,15) |
InChI-Schlüssel |
LYMNZFUOPNQXMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CCC(CC2)C(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


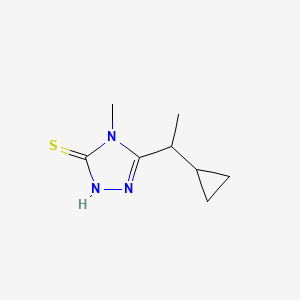

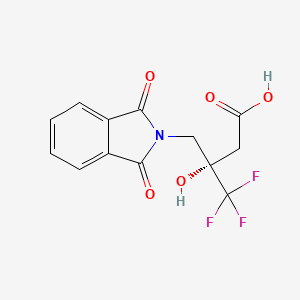
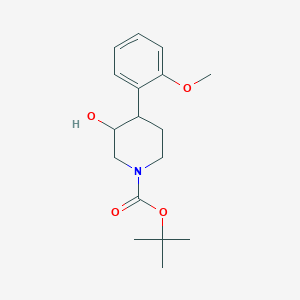
![3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13155157.png)
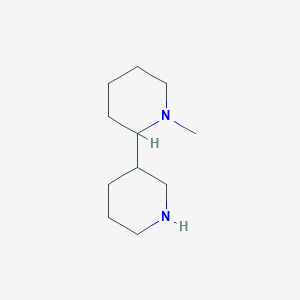
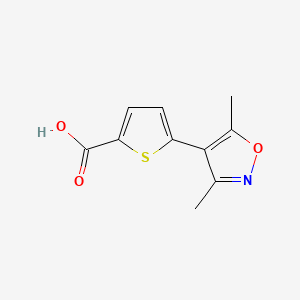
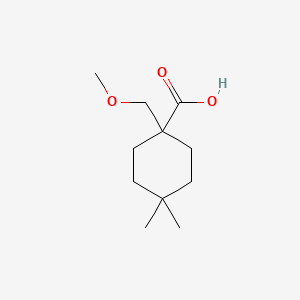
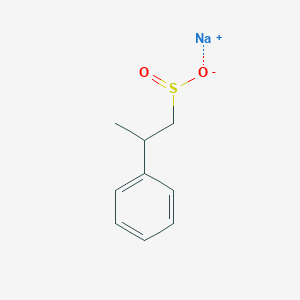

![3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13155194.png)
